molecular formula C9H17ClO B8559052 1-Chloro-8-nonen-4-ol

1-Chloro-8-nonen-4-ol

Cat. No. B8559052
M. Wt: 176.68 g/mol
InChI Key: JWHOIDXONDGLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04112236

Procedure details

A mixture of 1-chloro-8-nonen-4-ol (22.10 g.; 0.125 mole) and acetic anhydride (25.52 g.; 0.0250 mole) is heated on a steam bath for 1 1/2 hours.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
25.52 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:11])[CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[Cl:1][CH2:2][CH2:3][CH2:4][CH:5]([O:11][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
ClCCCC(CCCC=C)O
Name
Quantity
25.52 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 1 1/2 hours
Duration
0.5 h

Outcomes

Product
Name
Type
Smiles
ClCCCC(CCCC=C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.